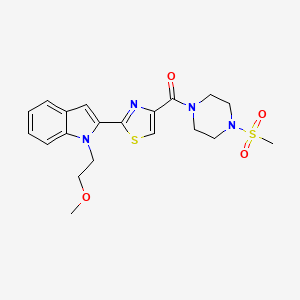
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N6O2S with a molecular weight of 448.5 g/mol. The structure features several functional groups, including an indole, thiazole, and piperazine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1171029-69-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound’s biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it may act as an inhibitor of certain protein kinases, which are critical in cancer signaling pathways. The thiazole and piperazine components are known to enhance binding affinity to these targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine have exhibited significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess moderate to excellent activity against various bacterial strains. For instance, a study found that related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In a comparative study, it was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Mhaske et al. (2014) assessed various thiazole-piperazine derivatives for their antimicrobial activity. The results indicated that compounds structurally related to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .Compound ID MIC (µg/mL) Activity 5e 16 Moderate 5k 8 Excellent -
Case Study on Anti-inflammatory Activity :
Another study evaluated the anti-inflammatory effects of similar compounds through COX enzyme inhibition assays. The results demonstrated that certain derivatives had IC50 values as low as 0.10 µM for COX-2, indicating potent anti-inflammatory activity .
Propriétés
IUPAC Name |
[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-28-12-11-24-17-6-4-3-5-15(17)13-18(24)19-21-16(14-29-19)20(25)22-7-9-23(10-8-22)30(2,26)27/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHDYQJQUSRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













